GLP-1(32-36)amide
Overview
Description
GLP-1(32-36)amide is a pentapeptide derived from the C-terminus of the glucoincretin hormone GLP-1. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the regulation of glucose metabolism and energy expenditure .
Preparation Methods
Synthetic Routes and Reaction Conditions
GLP-1(32-36)amide can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as HBTU or DIC and deprotection agents like TFA .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter method involves the expression of the peptide in microbial systems, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
GLP-1(32-36)amide primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid residues .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include coupling agents like HBTU, deprotection agents such as TFA, and oxidizing agents like hydrogen peroxide for specific amino acid modifications .
Major Products Formed
The major products formed from the reactions involving this compound are typically modified peptides with altered functional groups or cleaved peptide fragments .
Scientific Research Applications
GLP-1(32-36)amide has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in glucose metabolism and energy expenditure.
Medicine: Explored as a potential therapeutic agent for obesity, diabetes, and related metabolic disorders.
Industry: Utilized in the development of peptide-based drugs and therapeutic formulations.
Mechanism of Action
GLP-1(32-36)amide exerts its effects by modulating glucose metabolism and energy expenditure. It activates pathways involved in fatty acid oxidation and thermogenesis, leading to increased basal energy expenditure and reduced fat mass . The peptide also influences the expression of genes related to metabolism, such as UCP-1 and UCP-3 in brown adipose tissue .
Comparison with Similar Compounds
GLP-1(32-36)amide is unique compared to other GLP-1-derived peptides due to its specific sequence and functional properties. Similar compounds include:
GLP-1(7-36)amide: A longer peptide with insulinotropic effects.
GLP-1(9-36)amide: Another cleavage product of GLP-1 with distinct metabolic effects.
GLP-1(28-36)amide: A nonapeptide with overlapping but distinct biological activities.
This compound stands out due to its specific role in increasing basal energy expenditure and its potential therapeutic applications in metabolic disorders .
Properties
IUPAC Name |
(2S)-6-amino-N-[2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50N10O5/c1-14(2)12-16(27)22(38)35-20(15(3)4)24(40)34-18(8-5-6-10-26)23(39)32-13-19(36)33-17(21(28)37)9-7-11-31-25(29)30/h14-18,20H,5-13,26-27H2,1-4H3,(H2,28,37)(H,32,39)(H,33,36)(H,34,40)(H,35,38)(H4,29,30,31)/t16-,17-,18-,20-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMIHDDYZTYYJC-JPLJXNOCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50N10O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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